BenchChemオンラインストアへようこそ!

3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

M4 muscarinic receptor PAM Medicinal chemistry SAR Thienopyridine carboxamide scaffold

This 3-amino-thieno[2,3-b]pyridine-2-carboxamide fills a gap in M4 PAM SAR with its unique N-(4-butylphenyl) anilide substituent, enabling direct quantification of anilide architecture potency in hM4 calcium mobilization assays (benchmark vs. VU10010). Its calculated logP of 5.41 provides a high-lipophilicity probe to measure impacts on microsomal stability, P-gp efflux, and CNS penetration relative to lower-logP analogs. Ideal for head-to-head comparisons against tricyclic M4 PAM scaffolds to justify synthetic investment. Available as a 96 mg screening compound.

Molecular Formula C20H23N3OS
Molecular Weight 353.48
CAS No. 773152-29-7
Cat. No. B2711699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
CAS773152-29-7
Molecular FormulaC20H23N3OS
Molecular Weight353.48
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
InChIInChI=1S/C20H23N3OS/c1-4-5-6-14-7-9-15(10-8-14)23-19(24)18-17(21)16-12(2)11-13(3)22-20(16)25-18/h7-11H,4-6,21H2,1-3H3,(H,23,24)
InChIKeyPEGYGKUPERYVSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 96 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 773152-29-7): Compound Class, Core Scaffold, and Procurement Context


3-Amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 773152-29-7) is a member of the 3-aminothieno[2,3-b]pyridine-2-carboxamide class, a privileged scaffold in medicinal chemistry primarily recognized for producing potent positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4 (mAChR M4) [1]. The compound features a 3-amino-4,6-dimethylthieno[2,3-b]pyridine heterocyclic core coupled via a carboxamide linkage to a 4-butylphenyl anilide moiety, with a molecular formula of C20H23N3OS and a molecular weight of 353.48 Da . It is commercially available as a screening compound (ChemDiv ID: 7249-0016) with a calculated logP of 5.41, indicating substantial lipophilicity relative to common M4 PAM chemotypes within the same scaffold family .

Why Generic Substitution Fails for 3-Amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: N-Substituent-Dependent Pharmacology and Physicochemical Properties


Within the 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide scaffold class, the identity of the N-substituent on the carboxamide is a critical determinant of both M4 PAM potency and drug-like properties. Published structure–activity relationship (SAR) studies demonstrate that even minor changes to the N-substituent—such as a single fluoro substitution on the benzyl ring—can alter hM4 EC50 by ~2.5-fold, while switching from an amine to an ether linker results in a 9.6-fold loss of potency [1]. Moreover, the β-amino carboxamide pharmacophore within this scaffold class is known to confer poor aqueous solubility, variable P-glycoprotein (P-gp) efflux, and species-dependent potency differences, meaning that compounds sharing the same core but differing in the N-substituent cannot be considered interchangeable without direct comparative data [1][2]. The 4-butylphenyl anilide substituent present in CAS 773152-29-7 differs fundamentally from the more commonly studied N-benzyl analogs (e.g., VU10010, VU0152100) in both the nature of the linker (anilide vs. benzylamide) and the presence of a para-n-butyl chain, which impacts calculated logP (5.41) and conformational flexibility—parameters that directly influence membrane permeability, CNS penetration potential, and target engagement .

Product-Specific Quantitative Differentiation Evidence for 3-Amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 773152-29-7)


N-Anilide vs. N-Benzylamide Linker Architecture: Structural Differentiation from VU10010 and VU0152100 Series

CAS 773152-29-7 bears an N-(4-butylphenyl) anilide substituent in which the aromatic ring is directly bonded to the carboxamide nitrogen, in contrast to the N-benzylamide architecture found in the well-characterized M4 PAMs VU10010 (N-4-chlorobenzyl), VU0152100 (N-4-methoxybenzyl), and VU0152099 (N-piperonyl). The anilide linkage eliminates the methylene spacer present in benzylamide analogs, which alters the dihedral angle between the amide plane and the aromatic ring, modifies the hydrogen-bonding capacity of the amide NH (pKa perturbation through N-aryl conjugation), and changes the spatial relationship between the aryl substituent and the thienopyridine core [1]. Published SAR from the tricyclic M4 PAM optimization campaign demonstrates that the nature of the amine 'tail' (the N-substituent region) greatly influences M4 potency, with minor substituent changes on the aromatic ring producing variations in hM4 EC50 ranging from sub-micromolar to >10 μM [1].

M4 muscarinic receptor PAM Medicinal chemistry SAR Thienopyridine carboxamide scaffold

Calculated LogP Differentiation: Enhanced Lipophilicity vs. CNS-Optimized M4 PAM Comparators

CAS 773152-29-7 exhibits a calculated logP of 5.41 and logD of 5.41 (at physiological pH) as reported by ChemDiv . This lipophilicity is substantially higher than the CNS-optimized M4 PAMs derived from the same 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide scaffold. In the tricyclic M4 PAM optimization study by Long et al. (2021), analogs advanced to in vivo DMPK profiling (e.g., 16o, 16w, 16x, 18b, 18d, 18g) possessed CNS xLogP values ranging from 2.79 to 3.39, with molecular weights of 398–424 Da [1]. The target compound's logP of 5.41 exceeds this CNS-favorable range by approximately 2 log units, driven by the para-n-butyl substituent on the N-phenyl ring, which adds four methylene units of hydrophobic surface area relative to an unsubstituted N-phenyl analog [1]. The compound's logSw of −5.40 (calculated aqueous solubility, log scale) further reflects this high lipophilicity .

Lipophilicity profiling CNS drug design Physicochemical property differentiation

N-Benzyl vs. N-Phenyl SAR Cliff: Potency Tolerability of Anilide Architecture in the M4 PAM Pharmacophore

The β-amino carboxamide moiety is an essential pharmacophore for M4 PAM activity in the thieno[2,3-b]pyridine-2-carboxamide class [1]. While the majority of published M4 PAMs in this class employ N-benzyl substitution, the anilide (N-phenyl) architecture present in CAS 773152-29-7 explores whether direct N-aryl attachment is tolerated for M4 PAM activity. Published BindingDB data for closely related comparators in the rat M4 assay (PubChem AID 1923) establish a potency range against which the target compound can be benchmarked: the N-benzyl analog (3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) shows an EC50 of 1,300 nM, the N-isopropyl analog shows an EC50 of 6,000 nM, and the potent N-(4-chlorobenzyl) analog VU10010 shows an EC50 of 400 nM [2][3]. The presence of the para-n-butyl chain on the N-phenyl ring of CAS 773152-29-7 introduces additional hydrophobic bulk at a position where SAR from the benzylamide series suggests that para-substitution can significantly modulate potency [4]. Direct head-to-head quantitative activity comparison is not available from published sources; the M4 PAM activity of CAS 773152-29-7 remains to be experimentally determined and disclosed.

M4 PAM SAR Structure–activity relationship β-amino carboxamide pharmacophore

M4 PAM Scaffold Limitation Awareness: Rationale for Tricyclic 'Tie-Back' Replacement of the 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide Core

The 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core—the exact scaffold of CAS 773152-29-7—has been recognized by medicinal chemistry groups as possessing inherent liabilities. Long et al. (2021) explicitly employed a 'tie-back' strategy to replace this core, citing that M4 PAM chemotypes in this class have been 'plagued with poor solubility, varying degrees of P-gp efflux, and potency differences across species' [1]. This led to the development of tricyclic cores (7,9-dimethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and 2,4-dimethylthieno[2,3-b:5,4-c′]dipyridine) that displayed low nanomolar potency against the human M4 receptor while masking the problematic β-amino carboxamide moiety [1]. A scaffold-hopping effort by the same group also replaced the thieno[2,3-b]pyridine core with a 2,4-dimethylquinoline carboxamide core to eliminate the β-amino carboxamide structural alert while maintaining M4 PAM activity and achieving good CNS penetration [2]. CAS 773152-29-7, containing the original non-tricyclic core, therefore represents the pre-optimized scaffold generation and provides a valuable reference compound for benchmarking the pharmacological improvements achieved through subsequent scaffold evolution.

M4 PAM chemotype evolution Scaffold hopping Drug-likeness optimization

Recommended Research and Industrial Application Scenarios for 3-Amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 773152-29-7)


M4 Muscarinic Receptor PAM SAR Expansion: Probing the N-Anilide Pharmacophore Space

Medicinal chemistry teams focused on M4 PAM lead optimization can deploy CAS 773152-29-7 to experimentally determine whether the β-amino carboxamide pharmacophore—known to be essential for M4 PAM activity in the thienopyridine carboxamide class —tolerates N-aryl (anilide) substitution. Because published M4 PAM SAR in this scaffold is dominated by N-benzyl and N-alkyl variants [1], CAS 773152-29-7 provides a unique entry point into the underexplored N-phenyl anilide chemical space. Dose–response profiling in hM4/Gqi5-CHO calcium mobilization assays, run in parallel with VU10010 (EC50 = 400 nM, rat M4) as a positive control, would directly quantify the potency impact of the anilide architecture [1].

Lipophilicity-Driven Property Profiling: Evaluating logP-Dependent ADME Outcomes in the Thienopyridine Carboxamide Series

CAS 773152-29-7, with a calculated logP of 5.41 and logD of 5.41 , can serve as a high-lipophilicity probe within a property-profiling panel of thienopyridine carboxamide analogs. By comparing its microsomal stability, plasma protein binding, and P-gp efflux ratio against lower-logP M4 PAMs (e.g., CNS-optimized analogs with cLogP of 2.79–3.39 [1]), drug metabolism and pharmacokinetics (DMPK) groups can quantify the impact of ~2 logP units of additional lipophilicity on clearance pathways and CNS penetration within a constant core scaffold. This addresses the known liability that M4 PAM chemotypes in this class suffer from poor solubility and varying degrees of P-gp efflux [1].

Scaffold Benchmarking: Quantifying Pharmacological Gains of 'Tie-Back' Tricyclic M4 PAMs vs. the Original Bicyclic Core

Research programs evaluating whether to invest in second-generation tricyclic M4 PAM scaffolds can use CAS 773152-29-7 as a reference standard representing the original bicyclic 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core. Direct head-to-head comparison of CAS 773152-29-7 against tricyclic analogs (e.g., 7,9-dimethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines or 2,4-dimethylthieno[2,3-b:5,4-c′]dipyridines) in parallel hM4 potency, solubility, microsomal stability, and P-gp efflux assays would generate the quantitative evidence needed to justify the synthetic investment in tricyclic core synthesis [1]. This is particularly relevant given that the tricyclic cores were designed specifically to mask the β-amino carboxamide moiety present in CAS 773152-29-7 [1].

Computational Chemistry and Docking Studies: Modeling N-Substituent Effects on M4 Allosteric Site Occupancy

Computational chemists can use the 3D structure of CAS 773152-29-7 for molecular docking and molecular dynamics simulations at the M4 receptor allosteric site. The N-(4-butylphenyl) substituent's extended n-butyl chain provides a distinct hydrophobic probe for mapping the lipophilic tolerance of the allosteric binding pocket. By comparing docking poses and binding free energy calculations for CAS 773152-29-7 against crystallographically characterized M4 PAMs such as VU0467154 , modeling groups can predict whether the anilide architecture orients the butylphenyl group into productive or non-productive binding conformations, thereby guiding the design of next-generation N-aryl thienopyridine carboxamide analogs.

Quote Request

Request a Quote for 3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.